3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine
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Overview
Description
3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine is a synthetic organic compound that belongs to the class of dichlorobenzamide derivatives This compound is characterized by the presence of two chlorine atoms on the benzene ring and a thiophene ring attached to the pyridine ring through an ethylideneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures. The reaction is usually carried out under a nitrogen atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to around 60°C for a couple of hours and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Condensation Reactions: The ethylideneamino linkage can participate in condensation reactions with other carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the thiophene ring to produce different functionalized compounds.
Scientific Research Applications
3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine is unique due to the presence of the thiophene ring and the ethylideneamino linkage, which confer distinct chemical and biological properties compared to other dichlorobenzamide derivatives
Properties
IUPAC Name |
3,5-dichloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3S/c1-6(9-2-3-10(14)18-9)16-17-11-7(12)4-15-5-8(11)13/h2-5H,1H3,(H,15,17)/b16-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRLAVSIMVUFDB-SOFYXZRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=NC=C1Cl)Cl)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=NC=C1Cl)Cl)/C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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